2-[Ethyl(methyl)amino]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
18624-51-6 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-[ethyl(methyl)amino]benzoic acid |
InChI |
InChI=1S/C10H13NO2/c1-3-11(2)9-7-5-4-6-8(9)10(12)13/h4-7H,3H2,1-2H3,(H,12,13) |
InChI Key |
YEJBIGSWZVPBLR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Pathways
Strategic Approaches to N-Alkylation of Anthranilic Acid Derivatives
The introduction of ethyl and methyl groups to the nitrogen atom of anthranilic acid is a critical step in the synthesis of the target compound. Several strategies have been developed to achieve this transformation, ranging from direct alkylation to multi-step sequences involving protection and deprotection.
Direct Alkylation Routes of Anthranilic Acid Derivatives
Direct alkylation of anthranilic acid or its esters presents a straightforward approach to N-alkylation. However, this method can be challenging due to the potential for over-alkylation and side reactions. The presence of both an amino and a carboxylic acid group in anthranilic acid complicates direct alkylation, as the carboxyl group can also react with alkylating agents. researchgate.net
One common challenge is the formation of a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. The reactivity of the nitrogen atom can be influenced by the reaction conditions, including the choice of base, solvent, and alkylating agent. Careful control of stoichiometry and reaction parameters is crucial to favor the desired N-ethyl-N-methyl product.
Reductive Amination Strategies
Reductive amination offers an alternative and often more controlled method for the N-alkylation of anthranilic acid derivatives. This strategy involves the reaction of anthranilic acid with aldehydes or ketones in the presence of a reducing agent. To synthesize 2-[Ethyl(methyl)amino]benzoic acid, a two-step reductive amination could be envisioned. First, reaction with formaldehyde (B43269) in the presence of a reducing agent would yield N-methylanthranilic acid. Subsequent reaction with acetaldehyde (B116499) under similar conditions would then introduce the ethyl group.
Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. The choice of reducing agent and reaction conditions can influence the efficiency and selectivity of the reaction. Reductive amination can be a versatile method for preparing a wide range of N-substituted anthranilic acids. acs.org
Synthesis via Intermediate Esterification and Subsequent Amine Alkylation
To circumvent the challenges associated with the free carboxylic acid group during N-alkylation, a common strategy involves the initial esterification of anthranilic acid. google.com The resulting anthranilate ester can then be N-alkylated more cleanly. For the synthesis of this compound, this would involve the following general steps:
Esterification: Anthranilic acid is reacted with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst to form the corresponding ester (e.g., methyl anthranilate or ethyl anthranilate). nih.govrsc.orglibretexts.org
N-Alkylation: The anthranilate ester is then sequentially alkylated with methyl and ethyl halides (or other alkylating agents) in the presence of a base. The order of alkylation can be varied. For instance, N-methylation can be followed by N-ethylation, or vice versa. google.com
Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired this compound.
This multi-step approach often provides better control over the N-alkylation process and can lead to higher yields of the desired product. google.com
Synthesis of the Benzoic Acid Scaffold Precursors
The primary precursor for the synthesis of this compound is anthranilic acid (2-aminobenzoic acid). wikipedia.org Industrially, anthranilic acid is produced from phthalic anhydride (B1165640). wikipedia.org This process typically involves the amination of phthalic anhydride to form phthalamic acid, followed by a Hofmann rearrangement. wikipedia.org An alternative laboratory-scale synthesis involves the degradation of indigo (B80030). scielo.brwikipedia.org
Biosynthetically, anthranilic acid is derived from chorismic acid through the action of anthranilate synthase. Chorismic acid itself is a key intermediate in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in many organisms.
Mechanistic Investigations of Formation Reactions
The mechanisms of N-alkylation reactions of anthranilic acid derivatives are generally understood to proceed via nucleophilic substitution. In direct alkylation, the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (e.g., an alkyl halide). The presence of a base is often required to deprotonate the amino group, increasing its nucleophilicity.
In reductive amination, the reaction proceeds through the formation of an iminium ion intermediate. The amine first condenses with the aldehyde (e.g., formaldehyde or acetaldehyde) to form a carbinolamine, which then dehydrates to form an iminium ion. The iminium ion is then reduced by the reducing agent to yield the alkylated amine.
The mechanism of N-alkylation of isatoic anhydride, a derivative of anthranilic acid, has also been studied. Reaction with a solid metal hydroxide (B78521) in a polar aprotic solvent, followed by the addition of an alkylating agent, leads to the formation of an N-alkyl intermediate. google.com Subsequent reaction with an alcohol results in the ring-opening of the N-alkylisatoic anhydride to form the corresponding alkyl N-alkylanthranilate. google.com
Contemporary Synthetic Techniques and Innovations
Modern synthetic chemistry continues to offer new and improved methods for the synthesis of N-substituted anthranilic acids. Recent advancements include the use of more efficient and selective catalysts, as well as the development of more environmentally friendly reaction conditions.
For instance, palladium-catalyzed N-allylation of unprotected anthranilic acids with allylic alcohols has been demonstrated in aqueous media, offering a greener alternative to traditional methods that use organic solvents. scielo.br Iron-catalyzed ortho-amination of aromatic carboxamides with N-chloroamines has also been developed as a method for producing anthranilic acid derivatives. nih.gov These newer methods often provide higher yields, greater selectivity, and are more sustainable than classical synthetic routes.
Furthermore, flow chemistry is emerging as a powerful tool for the synthesis of fine chemicals, including benzoic acid derivatives. Flow reactors can offer enhanced control over reaction parameters, leading to improved safety, efficiency, and scalability of chemical processes.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. ajrconline.org This technique utilizes microwave irradiation to rapidly and uniformly heat reaction mixtures, leading to accelerated reaction rates, often reducing reaction times from hours to minutes. ijprdjournal.com The efficient energy transfer and improved control over reaction conditions can also lead to higher product yields and purity. ijprdjournal.com
In the context of synthesizing benzoic acid derivatives, microwave irradiation can be particularly beneficial. For instance, the conversion of benzanilide (B160483) to benzoic acid, a related transformation, has been efficiently achieved using microwave heating with a sulfuric acid catalyst. ijprdjournal.com This method not only shortens reaction times but also presents a more energy-efficient and environmentally friendly alternative to traditional synthetic routes. ijprdjournal.com The precise temperature control afforded by microwave synthesis minimizes the formation of byproducts, simplifying purification processes. ijprdjournal.com
Research has demonstrated the successful application of microwave-assisted synthesis for various benzoic acid amides, which are structurally related to this compound. In these syntheses, microwave irradiation was employed for the amide bond formation, significantly speeding up the reaction. nih.gov
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Heating Mechanism | Conduction and convection | Direct dielectric heating |
| Reaction Time | Often hours | Typically minutes ijprdjournal.com |
| Energy Efficiency | Lower | Higher ijprdjournal.com |
| Temperature Control | Less uniform | Precise and uniform ijprdjournal.com |
| Yield and Purity | Variable | Often improved ijprdjournal.com |
| Environmental Impact | Higher due to solvent and energy use | Lower ajrconline.org |
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.commsu.edu These principles provide a framework for developing more sustainable and environmentally benign synthetic methodologies. semanticscholar.org
Key green chemistry principles relevant to the synthesis of this compound and its analogs include:
Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. sigmaaldrich.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com
Use of Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. sigmaaldrich.com
Design for Energy Efficiency: Energy requirements for chemical processes should be minimized. sigmaaldrich.com Synthetic methods should be conducted at ambient temperature and pressure if possible. sigmaaldrich.comsemanticscholar.org
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. sigmaaldrich.com
The application of these principles can lead to the development of cleaner and more efficient synthetic routes. For example, avoiding the use of hazardous solvents like dichloromethane (B109758) and toxic reagents like pyridine (B92270) is a key consideration. researchgate.net Solvent-free approaches, where reactions are conducted without a solvent, represent a significant step towards greener synthesis. researchgate.net Furthermore, designing reactions that are atom-efficient, meaning that most of the atoms from the reactants are incorporated into the desired product, minimizes waste generation. researchgate.net
Catalytic Synthesis Approaches
Catalysis plays a crucial role in modern organic synthesis, offering pathways to desired products with increased efficiency and selectivity. In the synthesis of benzoic acid derivatives, various catalytic systems have been explored.
Solid acid catalysts, for instance, have been employed for the esterification of benzoic acids with methanol to produce methyl benzoates. mdpi.com Zirconium metal catalysts fixed with titanium have shown high activity in this transformation. mdpi.com A significant advantage of using solid catalysts is their ease of separation from the reaction mixture, allowing for their recovery and reuse, which aligns with green chemistry principles. mdpi.com
Catalytic reduction is another important approach. For example, the synthesis of ethyl p-aminobenzoate, an analog of the target compound, can be conveniently achieved through the catalytic reduction of ethyl p-nitrobenzoate using a platinum oxide catalyst. orgsyn.org This method is often more efficient and convenient for laboratory-scale synthesis compared to using reducing agents like iron and water. orgsyn.org
The development of catalyst-free methods for certain reactions, such as the formation of C=N double bonds, also contributes to greener synthesis by eliminating the need for metal or acid catalysts. nih.gov
Exploration of Analogues and Derivatives of this compound
The synthesis and study of analogues and derivatives of this compound are crucial for exploring structure-activity relationships and developing new compounds with specific properties.
Various derivatives of benzoic acid have been synthesized and investigated for their potential applications. These include compounds with different substituents on the benzene (B151609) ring and modifications to the carboxylic acid group. For example, the synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid has been achieved through a two-step method starting from 2-methoxy-4-acetylamino-benzoic acid methyl ester. google.com
The exploration of derivatives extends to various esters and amides. For instance, several mono and bis derivatives of benzoic acid have been synthesized through transesterification or condensation of methyl benzoate (B1203000) with diols and diamines. researchgate.net Additionally, a range of 2-aminothiophene derivatives, which can be considered structural analogs, have been prepared efficiently using microwave-assisted Gewald reactions. clockss.org
The synthesis of N-substituted-2-amino-benzoic acid derivatives has also been a subject of interest, leading to the development of various compounds with potential applications. google.com The study of these analogues provides valuable insights into how structural modifications influence the chemical and physical properties of the parent compound.
Comprehensive Spectroscopic and Crystallographic Characterization
Vibrational Spectroscopy for Functional Group Identification
Raman SpectroscopyPublicly available Raman spectroscopy data for 2-[Ethyl(methyl)amino]benzoic acid is non-existent.
Until research containing the synthesis and detailed characterization of this compound is published and made accessible, a comprehensive report on its spectroscopic and crystallographic properties cannot be compiled.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For aromatic compounds like this compound, this technique reveals information about the π-electron system and the influence of substituents on the electronic absorption properties.
A study on related aminobenzoate derivatives, such as ethyl 4-aminobenzoate, has shown absorption peaks in the UV-visible region. researchgate.net The presence of the para-aminobenzoate fragment is responsible for these absorptions. researchgate.net For instance, tetracaine (B1683103) hydrochloride, which contains this fragment, exhibits two absorption bands, a short-wavelength band and a long-wavelength band. researchgate.net The electronic transitions in this compound are expected to be influenced by the ethyl(methyl)amino and carboxylic acid groups attached to the benzene (B151609) ring, leading to characteristic absorption maxima in the UV-Vis spectrum. The coordination of organic linkers in metal-organic frameworks, which can be analogous to substituent effects, has been shown to shift the characteristic π−π* transition peaks in the UV-Vis spectrum. researchgate.net
Table 1: Illustrative UV-Vis Absorption Data for Related Compounds
| Compound | Solvent/Environment | Absorption Maxima (λmax) | Reference |
| Ethyl 4-aminobenzoate | Water | Not specified | researchgate.net |
| Ethyl 4-aminobenzoate | α-CD 0.030M | Not specified | researchgate.net |
| Ethyl 4-aminobenzoate | β-CD 7.0 mM | Not specified | researchgate.net |
| Ethyl 4-aminobenzoate | SDS 0.025 M | Not specified | researchgate.net |
| Ethyl 4-aminobenzoate | TTABr 0.030 M | Not specified | researchgate.net |
| Tetracaine Hydrochloride | Not specified | 227 nm, 310 nm | researchgate.net |
Advanced Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns.
High-resolution mass spectrometry provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For this compound (C10H13NO2), the expected exact mass can be calculated and compared with the experimental value for unambiguous identification. While specific HRMS data for the title compound is not detailed in the provided search results, the molecular weight of the related compound ethyl anthranilate (C9H11NO2) is listed as 165.1891. nist.gov
Electron ionization is a hard ionization technique that results in significant fragmentation of the molecule. The resulting mass spectrum provides a unique fingerprint of the compound, with fragment ions corresponding to different parts of the molecule. The NIST WebBook provides mass spectral data for ethyl anthranilate, a related compound, which can offer insights into the expected fragmentation pathways. nist.gov Automated tools are being developed to improve the confidence of compound identification from EI-MS data in nontargeted analysis. nih.gov
Electrospray ionization is a soft ionization technique that typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation. Studies on benzoic acid derivatives using ESI-MS have shown the formation of deprotonated molecular ions and sodium-bridged dimer ions. nih.gov The formation of these ions is influenced by the solution's properties and the compound's gas-phase characteristics. nih.gov For amino-substituted benzoic acids, the presence of an additional ionizable group affects the ionization process. nih.gov ESI-MS/MS can be used to analyze the molecular species of lipids and has been applied to study the composition of yeast subcellular membranes. nih.gov In the case of 4-aminobenzoic acid, ESI-MS has been used to study the dynamics of protonation, identifying both N- and O-protonated forms. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
Single-crystal X-ray diffraction analysis allows for the complete determination of the molecular and crystal structure of a compound. While specific crystallographic data for this compound was not found, studies on similar molecules provide valuable comparative information. For instance, the crystal structure of 2-acetylamino-benzoic acid reveals that the nitrogen of the amide group and the carbon atom of the acid group deviate from the plane of the phenyl ring, with the crystal structure being stabilized by N—H···O and O—H···O hydrogen bonds. researchgate.net In the case of 2-methyl-4-[(4-methylphenyl)amino]benzoic acid, the molecules form acid-acid homodimers in the crystal structure. nih.goviucr.org Similarly, 4-methyl-2-(2-methylanilino)benzoic acid also forms acid-acid dimers linked by pairwise O—H⋯O hydrogen bonds. nih.gov The crystal structure of (E)-2-[2-(2-amino-1-cyano-2-oxoethylidene)hydrazin-1-yl]benzoic acid N,N-dimethylformamide monosolvate is characterized by extensive intermolecular hydrogen bonding. nih.gov The study of benzoic acid itself has provided detailed unit-cell dimensions. researchgate.net
Table 2: Illustrative Crystallographic Data for Related Benzoic Acid Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 2-Acetylamino-benzoic acid | Orthorhombic | Fdd2 | N—H···O and O—H···O hydrogen bonds | researchgate.net |
| 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid | Not specified | Not specified | Centrosymmetric acid-acid dimers | nih.goviucr.org |
| 4-Methyl-2-(2-methylanilino)benzoic acid | Not specified | Not specified | Acid-acid hydrogen-bonded dimers | nih.gov |
| 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate | Not specified | Not specified | Two-dimensional layered structure via O—H⋯O hydrogen bonds | iucr.org |
Note: This table presents data for structurally related compounds to provide context for the expected solid-state structure of this compound.
Analysis of Crystal Packing and Intermolecular Interactions
The three-dimensional architecture of a crystalline solid, known as its crystal packing, is dictated by the nature and directionality of intermolecular interactions. For this compound, a comprehensive analysis of its crystal structure would reveal how individual molecules arrange themselves in the solid state. This arrangement is a delicate balance of various non-covalent forces, which collectively determine the crystal's stability, density, and even its physical properties like melting point and solubility.
In the case of N-substituted anthranilic acid derivatives, the formation of dimeric structures is a common motif. nih.gov These dimers are typically held together by strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules. Specifically, the acidic proton of the carboxyl group on one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, and vice-versa, leading to a stable, centrosymmetric dimer.
Van der Waals Forces: These non-specific attractive forces, arising from temporary fluctuations in electron density, play a crucial role in the close packing of molecules. The ethyl and methyl groups on the nitrogen atom, as well as the benzene ring, would contribute to these interactions.
π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions, where the electron-rich π systems are attracted to each other. The geometry of this stacking (e.g., face-to-face or offset) would be a key feature of the crystal packing.
C-H···O and C-H···π Interactions: Weak hydrogen bonds involving carbon as a donor atom can also contribute to the stability of the crystal lattice. For instance, hydrogen atoms on the ethyl or methyl groups, or on the aromatic ring, could interact with the oxygen atoms of the carboxyl group or the π-system of an adjacent benzene ring.
The specific interplay of these forces would define the supramolecular architecture of this compound in the solid state. Understanding these interactions is fundamental for predicting and controlling the material properties of the compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By precisely measuring the weight percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen), it is possible to confirm whether the obtained product has the expected atomic composition.
For this compound, with a chemical formula of C₁₀H₁₃NO₂, the theoretical elemental composition can be calculated as follows:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 10 | 120.10 | 67.02 |
| Hydrogen (H) | 1.01 | 13 | 13.13 | 7.33 |
| Nitrogen (N) | 14.01 | 1 | 14.01 | 7.82 |
| Oxygen (O) | 16.00 | 2 | 32.00 | 17.86 |
| Total | 179.24 | 100.00 |
Experimental data from an elemental analyzer would be compared against these theoretical values. A close correlation between the experimental and calculated percentages, typically within a narrow margin of error (e.g., ±0.4%), provides strong evidence for the purity and correct identity of the synthesized this compound. This analytical method is often used in conjunction with spectroscopic techniques to provide a comprehensive characterization of a new chemical entity. The chemical structures and functional groups of related N-substituted anthranilic acid derivatives have been successfully confirmed using elemental analysis in various studies. afjbs.com
Computational Chemistry and Theoretical Modelling
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of many-body systems. Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good description of electron correlation and molecular orbitals.
A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional structure, known as the optimized molecular geometry. This process involves finding the minimum energy conformation of the molecule by calculating forces on the atoms and adjusting their positions until those forces are negligible.
Table 1: Hypothetical Optimized Geometrical Parameters of 2-[Ethyl(methyl)amino]benzoic acid (Calculated using DFT/B3LYP) (Note: This table is illustrative and based on expected values for similar structures, as direct published data is unavailable.)
| Parameter | Bond/Angle | Expected Value |
| Bond Length (Å) | C-COOH | ~1.48 |
| C=O | ~1.22 | |
| C-O(H) | ~1.35 | |
| C-N | ~1.38 | |
| N-CH3 | ~1.46 | |
| N-CH2CH3 | ~1.47 | |
| Bond Angle (°) | C-C-N | ~121° |
| C-N-C(H3) | ~118° | |
| C-N-C(H2CH3) | ~119° | |
| Dihedral Angle (°) | C-C-N-C | Variable |
The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive. For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene (B151609) ring and the amino substituent, while the LUMO is often a π* anti-bonding orbital.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative, as direct published data is unavailable.)
| Parameter | Energy (eV) |
| EHOMO | ~ -5.5 to -6.5 |
| ELUMO | ~ -1.0 to -2.0 |
| Energy Gap (ΔE) | ~ 4.0 to 5.0 |
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions. Red typically signifies regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), susceptible to nucleophilic attack. Green represents areas of neutral potential.
For this compound, the MEP map would be expected to show a high negative potential (red) around the oxygen atoms of the carboxylic acid group, making them sites for electrophilic interaction. The hydrogen atom of the carboxylic acid would exhibit a high positive potential (blue), indicating its acidic nature. The aromatic ring would likely show a mixed potential, while the nitrogen atom's region would be influenced by the electron-donating ethyl and methyl groups.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. This analysis can quantify the stabilization energy (E(2)) associated with these interactions, offering insights into intramolecular bonding, electron delocalization, and resonance effects.
In this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair electrons into the π* orbitals of the benzene ring. It would also quantify the strength of the intramolecular hydrogen bond, if present, by analyzing the interaction between the lone pair of the nitrogen or carbonyl oxygen and the antibonding orbital of the O-H bond.
Prediction and Correlation of Spectroscopic Data
Computational methods are extensively used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecular structure and understand its vibrational properties.
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By analyzing the atomic motions associated with each calculated frequency, a detailed assignment of the vibrational modes can be made. These modes include stretching, bending, and torsional motions of different functional groups.
For this compound, the computed vibrational spectrum would show characteristic frequencies for the O-H stretch of the carboxylic acid, the C=O stretch, C-N stretching, and various vibrations of the aromatic ring. The vibrations of the ethyl and methyl groups would also be identified. It is common practice to scale the calculated frequencies by a specific factor to better match experimental data, as theoretical calculations often overestimate vibrational frequencies due to the harmonic approximation.
Table 3: Hypothetical Computed vs. Expected Experimental Vibrational Frequencies (cm-1) for this compound (Note: This table is illustrative, as direct published data is unavailable.)
| Vibrational Mode | Computed (Scaled) Wavenumber (cm-1) | Expected Experimental Wavenumber (cm-1) |
| O-H Stretch (Carboxylic Acid) | ~3000-3300 (broad) | ~3000-3300 |
| C-H Stretch (Aromatic) | ~3050-3100 | ~3050-3100 |
| C-H Stretch (Aliphatic) | ~2850-2980 | ~2850-2980 |
| C=O Stretch (Carboxylic Acid) | ~1680-1710 | ~1680-1710 |
| C=C Stretch (Aromatic Ring) | ~1450-1600 | ~1450-1600 |
| C-N Stretch | ~1250-1350 | ~1250-1350 |
| O-H Bend (Carboxylic Acid) | ~1300-1440 | ~1300-1440 |
Theoretical NMR Chemical Shift Prediction
Theoretical NMR chemical shift prediction is a powerful computational tool used to forecast the NMR spectral data of molecules. For derivatives of benzoic acid, such as this compound, these predictions are often achieved through methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net Comparisons between the theoretically predicted and experimentally obtained NMR data for related aminobenzoic acids have shown a strong linear correlation, validating the accuracy of the computational approaches. researchgate.net
Machine learning models have also emerged as a highly accurate method for predicting 1H NMR chemical shifts, with some models achieving a mean absolute error (MAE) as low as 0.08 ppm after fine-tuning. nih.gov Density Functional Theory (DFT) calculations are another popular quantum mechanical approach, providing predictions with root mean square errors (RMSE) typically between 0.2 and 0.4 ppm for 1H shifts. nih.gov
Below is a table showcasing theoretical and experimental chemical shift data for a related compound, 2-aminobenzoic acid, which provides a reference for the types of values expected for this compound.
| Atom | Experimental ¹H Chemical Shift (ppm) | Theoretical ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Theoretical ¹³C Chemical Shift (ppm) |
| C1 | - | - | 112.5 | 114.8 |
| C2 | - | - | 151.1 | 153.5 |
| C3 | 6.63 | 6.55 | 116.5 | 117.3 |
| C4 | 7.32 | 7.23 | 134.5 | 131.7 |
| C5 | 6.82 | 6.75 | 117.2 | 117.3 |
| C6 | 7.85 | 7.91 | 131.7 | 131.7 |
| COOH | 10.8 | - | 170.8 | 167.9 |
| NH₂ | 5.3 | - | - | - |
| Data for 2-aminobenzoic acid. researchgate.netrsc.orgspectrabase.com |
Simulated UV-Vis Spectra
Computational methods are frequently employed to simulate the UV-Vis spectra of organic molecules, providing insights into their electronic transitions. For compounds similar to this compound, theoretical spectra can be generated using time-dependent density functional theory (TD-DFT). These simulations help in understanding the absorption characteristics of the molecule. For instance, studies on related azo dyes derived from benzoic acid have shown that theoretical spectra, when appropriately scaled, correlate well with experimental results. academie-sciences.fr The theoretical calculations can also help in identifying the different forms of the molecule present in solution, such as neutral forms and their corresponding carboxylates. academie-sciences.fr
The UV-Vis absorption spectrum of a molecule is influenced by its structural and electronic properties. For example, the para-aminobenzoate fragment is known to be responsible for UV-visible absorption. researchgate.net The experimental UV-Vis spectrum of 2-aminobenzoic acid shows characteristic absorption bands. researchgate.net
| Compound | Solvent | λmax (nm) - Experimental | λmax (nm) - Theoretical |
| 2-Aminobenzoic acid | - | ~250, ~330 | - |
| Ethyl 4-aminobenzoate | Water | ~227, ~310 | - |
| Data for related compounds. researchgate.netresearchgate.net |
Theoretical Evaluation of Reactivity Indices (e.g., Fukui Functions)
Fukui functions are a key concept in conceptual density functional theory (DFT) used to describe and predict chemical reactivity. nih.gov They identify the regions in a molecule that are most susceptible to electrophilic or nucleophilic attack by quantifying the change in electron density at a specific point when the total number of electrons in the system changes. semanticscholar.org For substituted benzoic acids, the Fukui function helps to understand the effect of substituents on the acidity of the molecule. semanticscholar.org
The Fukui function for an electrophilic attack (f-) indicates regions that readily lose an electron, while the function for a nucleophilic attack (f+) highlights areas prone to gaining an electron. semanticscholar.org In the context of substituted benzoic acids, electron-donating groups attached to the phenyl ring are known to decrease acidity, whereas electron-withdrawing groups increase it. semanticscholar.org The Fukui function provides a theoretical basis for these observed trends. semanticscholar.org The evaluation of Fukui functions can be instrumental in understanding the reactive sites of this compound.
Studies on Non-Linear Optical (NLO) Properties
The investigation of non-linear optical (NLO) properties of organic molecules is a significant area of research due to their potential applications in optoelectronics. Computational methods are used to predict the NLO behavior of molecules like this compound. These studies typically involve calculating the first and second hyperpolarizabilities, which are measures of the NLO response. The presence of donor and acceptor groups within a molecule can enhance its NLO properties. In the case of this compound, the amino group acts as an electron donor and the carboxylic acid group as an electron acceptor, a combination that can lead to significant NLO effects. Theoretical studies on similar molecules have provided insights into their potential for NLO applications.
Conformational Landscape and Energy Minimization Studies
Understanding the three-dimensional structure and conformational preferences of a molecule is crucial for predicting its physical and chemical properties. Conformational analysis of this compound involves identifying all possible spatial arrangements of its atoms (conformers) and determining their relative energies. Energy minimization calculations are performed to find the most stable conformer, which corresponds to the global minimum on the potential energy surface.
For molecules with rotatable bonds, such as the ethyl and methyl groups and the bond connecting the amino group to the benzene ring in this compound, multiple low-energy conformers may exist. The steric repulsion between adjacent groups can significantly influence the conformational preferences. For instance, in a related compound, 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid, the aromatic rings are not coplanar due to steric hindrance, with a measured dihedral angle of 42.44 (7)°. nih.gov Computational methods are essential for exploring the full conformational landscape and identifying the most populated conformations at a given temperature.
Electron Localization Function (ELF) Analysis
The Electron Localization Function (ELF) is a theoretical tool that provides a visual representation of electron localization in a molecule. jussieu.frresearchgate.net It helps to identify regions corresponding to chemical bonds, lone pairs, and atomic cores. aps.org The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. aps.org An ELF value of 0.5 suggests electron delocalization, typical of metallic bonding. researchgate.net
ELF analysis of this compound would reveal the nature of the chemical bonds within the molecule, including the covalent bonds in the aromatic ring, the carboxylic acid group, and the ethyl and methyl substituents. It would also highlight the localization of lone pair electrons on the nitrogen and oxygen atoms. This analysis provides a detailed picture of the electronic structure and bonding, which is fundamental to understanding the molecule's reactivity and properties. aps.org
Chemical Reactivity, Transformations, and Derivatization
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for a variety of chemical modifications, including esterification, amidation, and anhydride (B1165640) formation. These reactions are fundamental to creating a wide array of derivatives with potential applications in medicinal chemistry and materials science.
Esterification Reactions
Esterification of 2-[Ethyl(methyl)amino]benzoic acid can be achieved through several standard methods. The choice of method often depends on the desired ester and the scale of the reaction.
Fischer-Speier Esterification : This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically heated to drive the equilibrium towards the ester product.
Steglich Esterification : For milder reaction conditions, especially with sensitive substrates, the Steglich esterification is a suitable alternative. This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
Alkylation of the Carboxylate : The carboxylate salt of this compound, formed by treatment with a base, can be reacted with an alkyl halide to yield the corresponding ester. This method is particularly useful for synthesizing esters that are not easily accessible through acid-catalyzed methods.
| Reaction Type | Reagents | Product |
| Fischer-Speier Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Alkyl 2-[ethyl(methyl)amino]benzoate |
| Steglich Esterification | Alcohol, DCC, DMAP | Alkyl 2-[ethyl(methyl)amino]benzoate |
| Alkylation | Base, Alkyl Halide | Alkyl 2-[ethyl(methyl)amino]benzoate |
Amidation and Anhydride Formation
The carboxylic acid group can also be converted into amides and anhydrides, further expanding the synthetic utility of this compound.
Amidation : The formation of amides typically requires the activation of the carboxylic acid. This can be accomplished by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with a primary or secondary amine. Alternatively, peptide coupling reagents such as HATU or HOBt can be used to directly couple the carboxylic acid with an amine.
Anhydride Formation : Symmetrical anhydrides can be prepared by treating this compound with a dehydrating agent like acetic anhydride or by reacting the corresponding acid chloride with the carboxylate salt. The formation of mixed anhydrides is also possible by reacting the carboxylic acid with another acyl chloride or chloroformate.
Reactions Involving the N-Substituted Amino Group
The tertiary amino group in this compound influences the electronic properties of the aromatic ring and can participate in its own set of chemical transformations.
Further Alkylation or Acylation
While the amino group is already tertiary, it can undergo further reactions under specific conditions.
Quaternization : The nitrogen atom can be further alkylated with a reactive alkyl halide to form a quaternary ammonium (B1175870) salt. This transformation alters the electronic and solubility properties of the molecule.
N-Oxide Formation : Oxidation of the tertiary amine with an oxidizing agent such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA) leads to the formation of the corresponding N-oxide.
Condensation Reactions
The N-substituted amino group can direct or participate in condensation reactions, although its tertiary nature limits the types of possible reactions compared to primary or secondary amines. The presence of the amino group activates the aromatic ring, facilitating electrophilic substitution at the ortho and para positions.
Cyclization Reactions Leading to Heterocyclic Systems
The ortho-relationship between the carboxylic acid and the amino group makes this compound a key precursor for the synthesis of various heterocyclic systems, particularly those containing a nitrogen atom fused to the benzene (B151609) ring.
Synthesis of Acridones : One of the most significant applications of N-substituted anthranilic acids is in the synthesis of acridone (B373769) derivatives. The intramolecular cyclization of this compound derivatives can be induced under various conditions, often involving dehydrating agents or high temperatures, to form N-ethylacridone systems. These compounds are of interest due to their potential biological activities.
Formation of Benzoxazinones : In the presence of reagents like acetic anhydride, this compound can undergo cyclization to form N-ethyl-N-methylbenzoxazinone derivatives.
Synthesis of Quinazolinones : While less direct, derivatives of this compound can be used in multi-step syntheses to construct quinazolinone scaffolds, which are important pharmacophores in medicinal chemistry.
| Reactant | Reaction Conditions | Heterocyclic Product |
| This compound derivative | Dehydrating agent/Heat | N-Ethylacridone derivative |
| This compound | Acetic Anhydride | N-Ethyl-N-methylbenzoxazinone |
Photochemical Transformations and Degradation Mechanisms
The photochemical behavior of this compound is expected to be influenced by the presence of the aromatic ring, the amino group, and the carboxylic acid group. Aromatic amino acids are known to undergo photochemical reactions upon UV irradiation. researchgate.net Studies on para-aminobenzoic acid (PABA), a related compound, show that it can undergo photodegradation upon exposure to UVB and UVC radiation. mdpi.comresearchgate.net The primary photodissociation process for PABA involves the loss of a hydrogen atom from the amino group, forming an aminyl radical. mdpi.comresearchgate.net This radical can then participate in further reactions. nih.govresearchgate.netrsc.org
For this compound, the tertiary amino group is a key site for photochemical activity. N-alkylanilines are known to undergo photooxidation. The photolysis of N-methylanthranilic acid, a close analog, has been studied, and it has been shown to be a fluorescent intermediate in the photodegradation of the pesticide azinphos-methyl. researchgate.net The irradiation of anthranilic acid esters in acetonitrile (B52724) can lead to rearranged imine products. researchgate.net It is plausible that irradiation of this compound with UV light could lead to the cleavage of the N-alkyl groups or oxidation of the aromatic ring, leading to a complex mixture of degradation products. The stability of the compound would be dependent on the wavelength of light and the solvent environment.
Structure Reactivity Relationships Srr and Mechanistic Elucidation
Correlation of Molecular Structure with Chemical Reactivity Profiles
The chemical reactivity of 2-[Ethyl(methyl)amino]benzoic acid is intrinsically linked to its molecular architecture, which features a benzene (B151609) ring substituted with two functionally distinct groups: a carboxylic acid (-COOH) and a tertiary amino group (-N(CH₃)(C₂H₅)). These substituents are positioned ortho to each other, leading to a complex interplay of electronic and steric effects that govern the compound's reactivity profile.
The N-ethyl-N-methylamino group is a potent activating group. libretexts.org The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system through resonance, increasing the electron density of the benzene ring. This effect is most pronounced at the ortho and para positions relative to the amino group. Consequently, the ring becomes more susceptible to attack by electrophiles. Furthermore, the ethyl and methyl groups attached to the nitrogen are electron-donating through an inductive effect, further enhancing the electron density of the ring. libretexts.org
Conversely, the carboxylic acid group is a deactivating group. libretexts.org The carbonyl carbon is electrophilic, and the entire group withdraws electron density from the aromatic ring through both resonance and inductive effects. This deactivation makes the ring less reactive towards electrophilic substitution. Deactivating groups of this nature typically direct incoming electrophiles to the meta position. libretexts.org
Influence of Substituent Variations on Reaction Outcomes
The nature and position of substituents on an aromatic ring profoundly affect reaction outcomes, particularly in electrophilic aromatic substitution. libretexts.org While this article focuses on this compound, understanding the principles of substituent effects is crucial for predicting its behavior. Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing. libretexts.org
Activating Groups: These groups donate electron density to the aromatic ring, increasing its nucleophilicity and making it more reactive towards electrophiles than benzene. They stabilize the carbocation intermediate (arenium ion) formed during the reaction. Most activating groups are ortho-, para-directors. libretexts.org The -N(CH₃)(C₂H₅) group in the target molecule is a strong activator.
Deactivating Groups: These groups withdraw electron density from the ring, reducing its nucleophilicity and making it less reactive. They destabilize the arenium ion intermediate. Most deactivating groups are meta-directors, with the notable exception of halogens, which are deactivating but ortho-, para-directing. libretexts.orglibretexts.org The -COOH group is a deactivator.
In this compound, the powerful ortho-, para-directing amino group will direct incoming electrophiles to the carbon atoms at positions 4 and 6. The meta-directing carboxylic acid group directs towards positions 3 and 5. Since the activating group's influence is generally stronger, substitution is expected to occur predominantly at the position para to the amino group (position 4), which is also meta to the carboxylic acid group. Steric hindrance from the N-alkyl groups might slightly reduce the rate of substitution at the ortho position (position 6). researchgate.net
| Substituent Type | Effect on Reactivity | Directing Influence | Examples |
|---|---|---|---|
| Strongly Activating | Greatly increases rate | Ortho, Para | -NH₂, -NHR, -NR₂, -OH |
| Moderately Activating | Increases rate | Ortho, Para | -OR, -NHCOR |
| Weakly Activating | Slightly increases rate | Ortho, Para | -Alkyl, -Aryl |
| Weakly Deactivating | Slightly decreases rate | Ortho, Para | -F, -Cl, -Br, -I |
| Moderately Deactivating | Decreases rate | Meta | -C(=O)H, -C(=O)R, -COOH, -COOR, -CONH₂ |
| Strongly Deactivating | Greatly decreases rate | Meta | -NO₂, -NR₃⁺, -CF₃, -SO₃H |
Kinetic and Thermodynamic Parameters of Key Reactions
Quantitative data on the kinetics and thermodynamics of reactions involving this compound are not widely published. However, data from analogous systems, such as the esterification of benzoic acid and the phase transitions of related anthranilate derivatives, provide insight into the parameters that govern its transformations.
Kinetics: Reaction kinetics are described by parameters like the rate constant (k) and activation energy (Ea). A higher rate constant and lower activation energy signify a faster reaction. For instance, the esterification of benzoic acid with 1-butanol, a reaction the carboxylic acid moiety of the target compound can undergo, has been studied kinetically. dnu.dp.ua
| Parameter | Value | Unit |
|---|---|---|
| Activation Energy (Forward Reaction) | 58.40 | kJ∙mol⁻¹ |
| Activation Energy (Reverse Reaction) | 57.70 | kJ∙mol⁻¹ |
| Thermal Effect (ΔH) | 622 | J∙mol⁻¹ |
Thermodynamics: Thermodynamic parameters describe the energy changes and spontaneity of a process. Key values include the enthalpy of fusion (ΔHfus), which is the energy required to melt the solid, and the enthalpy of sublimation (ΔHsub), the energy needed to convert the solid directly to a gas. These values have been determined for isomers of methyl methylanthranilate, which are structurally related to esters of the title compound. mdpi.com
| Parameter | Value | Unit |
|---|---|---|
| Fusion Temperature (Tf) | 335.31 ± 0.04 | K |
| Enthalpy of Fusion (ΔHfus) | 22.5 ± 0.2 | kJ∙mol⁻¹ |
| Enthalpy of Sublimation (ΔHsub at 298.15 K) | 93.4 ± 0.8 | kJ∙mol⁻¹ |
Elucidation of Reaction Mechanisms via Experimental and Computational Approaches
The mechanisms of reactions involving this compound can be elucidated through a combination of experimental studies and computational modeling.
Experimental Approaches: Experimental studies involve identifying reactants, products, and any transient intermediates to map the reaction pathway. For example, in the oxidation of benzoic acid derivatives by radicals, kinetic studies can determine the reaction order with respect to each component, providing clues about the rate-determining step. orientjchem.org The effect of varying substituent types on reaction rates (e.g., using the Hammett equation) can further illuminate the electronic demands of the transition state. orientjchem.orgpsu.edu
Computational Approaches: Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms. These methods can model the geometry of reactants, transition states, and products. By calculating the potential energy surface of a reaction, chemists can determine activation barriers and reaction enthalpies, corroborating experimental findings. nih.gov For substituted benzoic acids, computational methods have been used to calculate atomic charges and proton affinities to explain the observed effects of substituents on acidity (pKa). researchgate.netpsu.edu In the case of this compound, computational models could predict the most likely sites for electrophilic attack by mapping the electron density (electrostatic potential) of the aromatic ring and calculating the stability of the possible arenium ion intermediates. Such studies on related amides and benzoic acids have shown how steric and electronic factors influence conformational preferences and reactivity. nih.govresearchgate.net
A key reaction for the carboxylic acid group is amidization, which proceeds via a condensation mechanism where the hydroxyl part of the carboxylic acid is eliminated with a hydrogen from an amine to form water and an amide bond. youtube.com For electrophilic aromatic substitution, the mechanism involves the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation (the arenium ion). The activating -N(CH₃)(C₂H₅) group helps to stabilize this intermediate when attack occurs at the ortho or para positions, lowering the activation energy for these pathways compared to meta attack. libretexts.org The final step is the loss of a proton from the ring to restore aromaticity.
Advanced Analytical Method Development for Research Applications
Chromatographic Separation and Quantification Methods
Chromatography is the principal technique for the separation and quantification of 2-[Ethyl(methyl)amino]benzoic acid. The choice between liquid and gas chromatography is primarily dictated by the compound's inherent physicochemical properties and the specific requirements of the analysis.
High-Performance Liquid Chromatography (HPLC), especially in the reverse-phase mode (RP-HPLC), is a highly suitable and widely used method for the analysis of this compound and its analogs. sielc.comresearchgate.net Its polarity makes it amenable to separation on common stationary phases.
Methodologies are typically developed using a C18 column, which provides hydrophobic interactions, making it effective for separating moderately polar compounds like substituted benzoic acids. researchgate.netpensoft.net The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous component, often acidified with an agent like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com This acidic mobile phase ensures that the carboxylic acid group is protonated, leading to better retention and peak shape. Isocratic elution is often sufficient, providing a simple and robust method. pensoft.net Quantification is typically achieved using a UV/VIS detector, as the aromatic ring provides strong chromophores. researchgate.netpensoft.net
Table 1: Illustrative RP-HPLC Parameters for Analogs of this compound This table is a composite based on methods for structurally similar compounds.
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase / Column | Reverse-Phase C18 (e.g., 150x4.6 mm, 5 µm) | researchgate.netpensoft.net |
| Mobile Phase | Acetonitrile and aqueous phosphate (B84403) buffer (pH 3) in a 50:50 v/v ratio | pensoft.net |
| Flow Rate | 1.0 - 1.1 mL/min | researchgate.netpensoft.net |
| Detection | UV at ~225-240 nm | researchgate.netpensoft.net |
| Temperature | 30 °C | pensoft.net |
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal lability, which are attributable to the polar carboxylic acid and tertiary amine functional groups. researchgate.netcolostate.edu These groups can cause poor peak shape and irreversible adsorption on the GC column. jfda-online.com Therefore, chemical derivatization is an indispensable step to convert the analyte into a more volatile and thermally stable form prior to GC analysis. colostate.edunih.gov
A common strategy involves a two-step derivatization:
Esterification: The carboxylic acid group is converted into an ester, typically a methyl ester, using reagents like methanol (B129727) in the presence of an acid catalyst (e.g., HCl) or diazomethane. colostate.edunih.gov
Acylation: The secondary amine group in related primary/secondary amine compounds is often targeted, though the tertiary amine in the title compound is less reactive. For analogous compounds with primary or secondary amines, acylation using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) converts the amine into a less polar amide, which also enhances detection sensitivity with an electron capture detector (ECD). researchgate.netnih.gov
Silylation is another effective technique for derivatizing both carboxylic acid and amine groups, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). colostate.edu
Table 2: Common Derivatization Approaches for GC Analysis of Aminobenzoic Acids
| Functional Group | Derivatization Reaction | Typical Reagent(s) | Reference |
|---|---|---|---|
| Carboxylic Acid | Esterification (e.g., Methylation) | Methanol/HCl, Diazomethane, Trimethylanilinium hydroxide (B78521) (TMAH) | colostate.edujfda-online.comnih.gov |
| Amine (Primary/Secondary) | Acylation | Pentafluoropropionic anhydride (PFPA), Heptafluorobutyrylimidazole | researchgate.netnih.gov |
| Carboxylic Acid & Amine | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | colostate.edu |
Coupled Analytical Techniques (e.g., GC-MS, LC-MS/MS)
Coupling chromatographic separation with mass spectrometry provides a powerful tool for both quantification and unequivocal identification. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly advantageous as it can often analyze this compound in its native form without derivatization. mdpi.com This simplifies sample preparation and avoids potential artifacts from derivatization reactions. The high selectivity of tandem mass spectrometry (using modes like Selected Reaction Monitoring, SRM) allows for accurate quantification even in complex biological matrices. The use of MS-compatible mobile phase modifiers like formic acid is crucial. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the derivatized compound. nih.gov Following separation on the GC column, the mass spectrometer serves as a highly specific detector. It provides mass-to-charge ratio information that confirms the identity of the derivatized analyte and helps in the structural elucidation of unknown impurities. nih.govmdpi.com
Table 3: Comparison of Coupled Techniques for the Analysis of this compound
| Technique | Derivatization Requirement | Key Advantages | Primary Application |
|---|---|---|---|
| LC-MS/MS | Generally not required | High selectivity and sensitivity; simplified sample preparation. | Quantification and impurity profiling in biological and aqueous samples. mdpi.com |
| GC-MS | Required (Esterification, etc.) | Excellent chromatographic resolution; provides structural confirmation of derivatives. | Identification of volatile derivatives; metabolic profiling. nih.govmdpi.com |
Purity Assessment and Impurity Profiling in Research Samples
The assessment of purity and the identification of impurities are critical for ensuring the quality and consistency of research-grade this compound. hilarispublisher.com Impurities can originate from the synthetic route (e.g., unreacted starting materials, by-products, reagents) or from degradation of the final compound during storage. hilarispublisher.com Regulatory authorities place significant emphasis on the identification and control of such impurities. hilarispublisher.com
Stability-indicating HPLC methods are the primary tool for purity assessment. pensoft.net These methods are designed to separate the main compound from all potential process-related and degradation impurities. By subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light), potential degradation products can be generated and identified, and the analytical method can be validated to show it can separate these from the parent peak. researchgate.net
Potential impurities for this compound could include:
Starting materials: such as 2-aminobenzoic acid (anthranilic acid).
Intermediates or under-alkylated species: such as 2-(methylamino)benzoic acid or 2-(ethylamino)benzoic acid.
Isomers: formed during synthesis.
Degradation products: resulting from mechanisms like decarboxylation or oxidation.
The presence of impurities can indicate insufficient control over the manufacturing or purification process. mdpi.com
Table 4: Potential Impurities in Research Samples of this compound
| Potential Impurity | Likely Origin | Significance |
|---|---|---|
| 2-Aminobenzoic acid | Unreacted starting material | Indicates incomplete synthesis. |
| 2-(Methylamino)benzoic acid | Incomplete ethylation or demethylation of starting material | Process-related impurity. |
| 2-(Ethylamino)benzoic acid | Incomplete methylation | Process-related impurity. |
| Positional Isomers | Side-reactions during synthesis | Affects purity and potentially biological activity. |
| N-Ethyl-N-methylaniline | Product of decarboxylation | Degradation product. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
